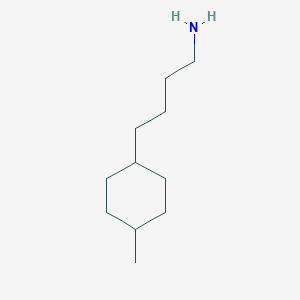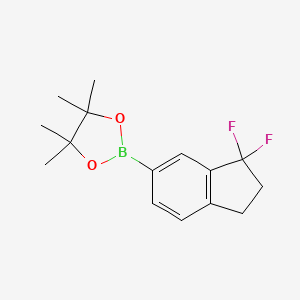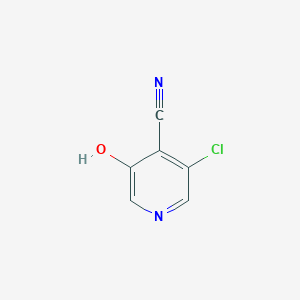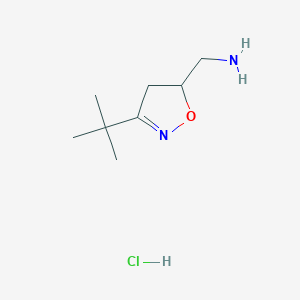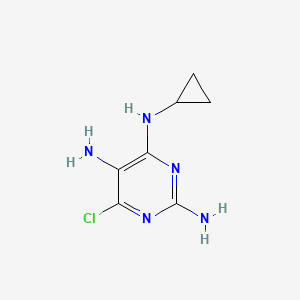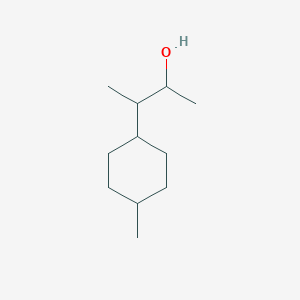
3-(4-Methylcyclohexyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol characterized by a cyclohexane ring substituted with a methyl group and a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method follows Anti-Markovnikov’s addition, where borane (BH3) is added to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and H2SO4.
Reduction: LiAlH4, NaBH4.
Substitution: SOCl2, PBr3.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylcyclohexyl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation, leading to the formation of carbocations. These carbocations can participate in various reactions, such as dehydration to form alkenes or substitution to form alkyl halides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-4-cyclohexyl-2-butanol
- Cyclohexaneethanol, α,β,4-trimethyl
Uniqueness
3-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
3-(4-methylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C11H22O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h8-12H,4-7H2,1-3H3 |
InChI-Schlüssel |
SCGODHIADJGHRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



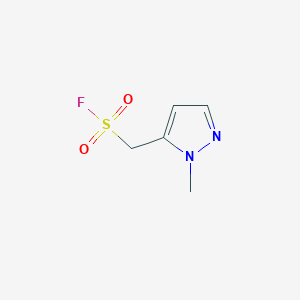

![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)

![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

